
1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) is a chemical compound with the molecular formula C20H28N6O2 and a molecular weight of 384.485. It is known for its unique structure, which includes two pyridylmethyl groups attached to a hexamethylene chain through urea linkages .
Preparation Methods
The synthesis of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) typically involves the reaction of hexamethylene diisocyanate with 3-(3-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridylmethyl groups can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) involves its interaction with specific molecular targets. The pyridylmethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylene)bis[3-(3-pyridinylmethyl)urea]: This compound has a similar structure but with a phenylene group instead of a hexamethylene chain.
1,1’-Hexamethylenebis(3-propylurea): This compound has propyl groups instead of pyridylmethyl groups.
The uniqueness of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39642-86-9 |
|---|---|
Molecular Formula |
C20H28N6O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[6-(pyridin-3-ylmethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-15-17-7-5-9-21-13-17)23-11-3-1-2-4-12-24-20(28)26-16-18-8-6-10-22-14-18/h5-10,13-14H,1-4,11-12,15-16H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
MHRZYVYAAMLZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




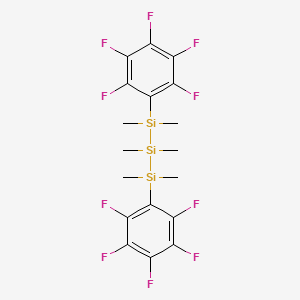

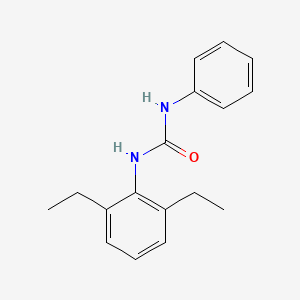
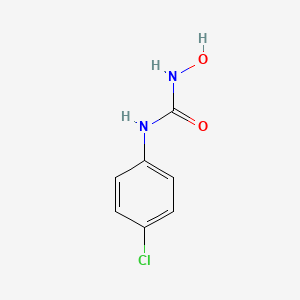
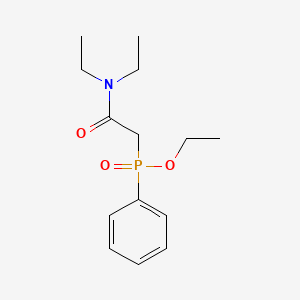
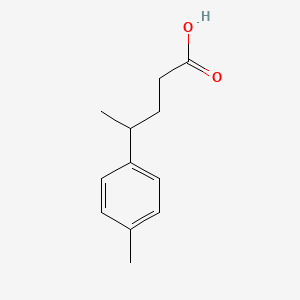
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)


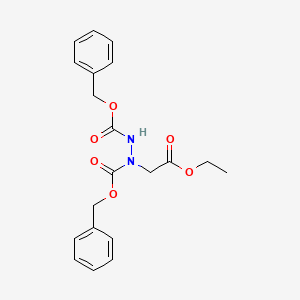
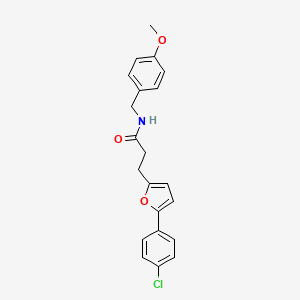
![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)
